
Octabromonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octabromonaphthalene is a brominated derivative of naphthalene, characterized by the presence of eight bromine atoms attached to the naphthalene ring. This compound is known for its high degree of bromination, which imparts unique chemical and physical properties. It is primarily used in scientific research and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octabromonaphthalene can be synthesized through the bromination of naphthalene. The process involves the reaction of naphthalene with bromine under controlled conditions. High-temperature bromination is often employed to achieve the desired level of bromination. For instance, the reaction can be carried out at elevated temperatures (e.g., 150°C) to promote the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of bromine and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is typically conducted in a reactor equipped with temperature control to ensure the efficient bromination of naphthalene. The product is then purified through crystallization or distillation to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Octabromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: this compound can be reduced to lower brominated derivatives using reducing agents like zinc or sodium borohydride.
Oxidation Reactions: Although less common, this compound can undergo oxidation to form brominated naphthoquinones.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions.
Reduction: Zinc or sodium borohydride in the presence of a suitable solvent like ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Lower brominated naphthalenes.
Oxidation: Brominated naphthoquinones.
Applications De Recherche Scientifique
Octabromonaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Utilized as a flame retardant in polymers and textiles due to its high bromine content.
Mécanisme D'action
The mechanism of action of octabromonaphthalene involves its interaction with molecular targets through bromine atoms. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Hexabromobenzene: Another highly brominated aromatic compound used in similar applications.
Hexabromotriphenylene: Known for its unique molecular shape and used in advanced materials research.
Uniqueness of Octabromonaphthalene: this compound stands out due to its high degree of bromination, which imparts greater stability and reactivity compared to other brominated naphthalenes. Its unique properties make it particularly valuable in applications requiring high thermal stability and flame retardancy .
Propriétés
Numéro CAS |
22245-33-6 |
|---|---|
Formule moléculaire |
C10Br8 |
Poids moléculaire |
759.3 g/mol |
Nom IUPAC |
1,2,3,4,5,6,7,8-octabromonaphthalene |
InChI |
InChI=1S/C10Br8/c11-3-1-2(5(13)9(17)7(3)15)6(14)10(18)8(16)4(1)12 |
Clé InChI |
XGCWMXCKMIUJAU-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=C(C(=C2Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



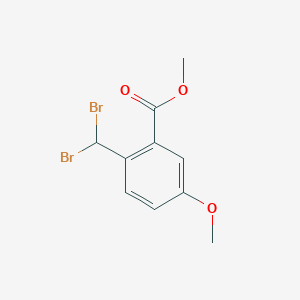

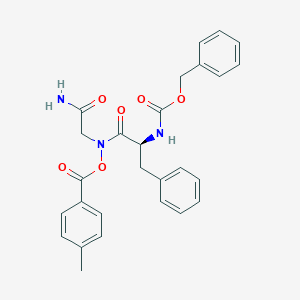
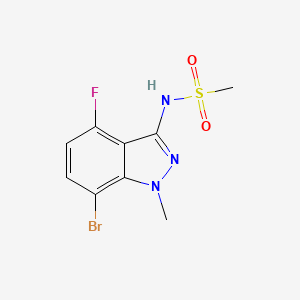
![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid](/img/structure/B12843726.png)
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12843741.png)
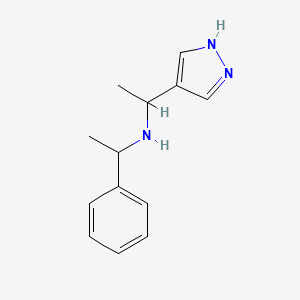
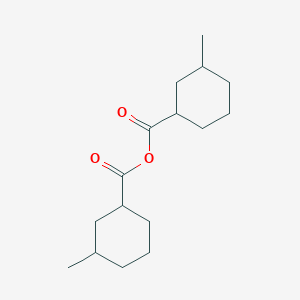
![2-[[3-[2-[4-(Dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methylbenzothiazolium tetrafluoroborate](/img/structure/B12843761.png)


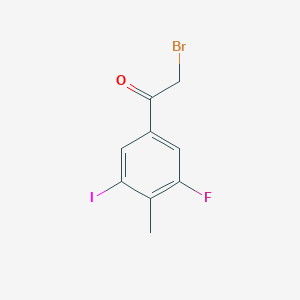
![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12843785.png)
